molecular formula C25H26F2N4O2 B10954372 3-{[4-(2,3-difluorobenzyl)piperazin-1-yl]carbonyl}-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

3-{[4-(2,3-difluorobenzyl)piperazin-1-yl]carbonyl}-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

Cat. No.: B10954372
M. Wt: 452.5 g/mol
InChI Key: PIPMRQKQZGTTMI-UHFFFAOYSA-N
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Description

3-{[4-(2,3-DIFLUOROBENZYL)PIPERAZINO]CARBONYL}-7,8,9,10-TETRAHYDROAZEPINO[2,1-B]QUINAZOLIN-12(6H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinazolinone core fused with an azepine ring and is functionalized with a difluorobenzyl group and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2,3-DIFLUOROBENZYL)PIPERAZINO]CARBONYL}-7,8,9,10-TETRAHYDROAZEPINO[2,1-B]QUINAZOLIN-12(6H)-ONE typically involves multi-step organic synthesis. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under reflux conditions.

    Introduction of the Azepine Ring: This step involves the formation of the azepine ring through cyclization reactions, often using reagents like carboxylic anhydrides or acid chlorides.

    Functionalization with Difluorobenzyl and Piperazine Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions can be performed on the quinazolinone core.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing functional groups at the difluorobenzyl position.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of dihydro derivatives.

Scientific Research Applications

3-{[4-(2,3-DIFLUOROBENZYL)PIPERAZINO]CARBONYL}-7,8,9,10-TETRAHYDROAZEPINO[2,1-B]QUINAZOLIN-12(6H)-ONE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets.

    Chemical Research: It serves as a model compound for studying the reactivity of heterocyclic systems.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds share a similar heterocyclic core and exhibit comparable biological activities.

    Pyrido[2,3-d]pyrimidin-7-one Derivatives: These are also structurally related and have been studied for their medicinal properties.

Uniqueness

What sets 3-{[4-(2,3-DIFLUOROBENZYL)PIPERAZINO]CARBONYL}-7,8,9,10-TETRAHYDROAZEPINO[2,1-B]QUINAZOLIN-12(6H)-ONE apart is its specific functionalization with difluorobenzyl and piperazine groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C25H26F2N4O2

Molecular Weight

452.5 g/mol

IUPAC Name

3-[4-[(2,3-difluorophenyl)methyl]piperazine-1-carbonyl]-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one

InChI

InChI=1S/C25H26F2N4O2/c26-20-6-4-5-18(23(20)27)16-29-11-13-30(14-12-29)24(32)17-8-9-19-21(15-17)28-22-7-2-1-3-10-31(22)25(19)33/h4-6,8-9,15H,1-3,7,10-14,16H2

InChI Key

PIPMRQKQZGTTMI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC5=C(C(=CC=C5)F)F)C(=O)N2CC1

Origin of Product

United States

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